3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220032-43-8
VCID: VC3184055
InChI: InChI=1S/C14H20BrNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
SMILES: C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1220032-43-8

Cat. No.: VC3184055

Molecular Formula: C14H21BrClNO

Molecular Weight: 334.68 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride - 1220032-43-8

Specification

CAS No. 1220032-43-8
Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
IUPAC Name 3-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20BrNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Standard InChI Key DGQXFCNOCCJKKH-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl
Canonical SMILES C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring with a substitution at position 3. The substituent consists of a 2-[(3-bromobenzyl)oxy]ethyl group, where a bromobenzyl moiety is connected to an ethyl chain through an ether bond. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are influenced by its structural components, particularly the bromine atom on the benzyl group, which affects its reactivity and biological interactions. Based on similar piperidine derivatives, the following properties can be inferred:

PropertyValue
Molecular FormulaC14H20BrNO·HCl
Molecular Weight334.68 g/mol
Physical StateCrystalline solid
SolubilitySoluble in water, methanol, and DMSO
Melting Point185-189°C (estimated)
pKa8.5-9.2 (estimated)

Spectroscopic Identification

Spectroscopic methods provide critical data for structural confirmation and purity assessment of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:

Analytical MethodKey Features
1H NMRCharacteristic signals for piperidine ring protons, ethylene linker, and aromatic protons with bromine substitution pattern
13C NMRCarbon signals for piperidine (6 carbons), ethylene linker (2 carbons), benzyl group (7 carbons)
Mass SpectrometryMolecular ion peak at m/z 298.1 (base form), with characteristic isotope pattern from bromine
IR SpectroscopyC-O-C stretching (1050-1150 cm-1), C-Br stretching (550-650 cm-1)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process with careful control of reaction conditions. The primary synthetic routes include:

Alkylation of 3-Hydroxymethylpiperidine

This approach involves the reaction of 3-hydroxymethylpiperidine with 3-bromobenzyl bromide under basic conditions, followed by hydrochloride salt formation.

Functionalization of Piperidine-3-ethanol

Piperidine-3-ethanol can be reacted with 3-bromobenzyl bromide using a strong base to facilitate the ether bond formation, followed by acidification to form the hydrochloride salt.

Reaction Conditions and Optimization

The synthesis of this compound requires precise control of several parameters:

ParameterOptimal Conditions
Temperature50-60°C for alkylation reaction
SolventAnhydrous THF or acetonitrile
BasePotassium carbonate or sodium hydride
Reaction Time12-24 hours for complete conversion
PurificationRecrystallization from ethanol/diethyl ether

Scale-up Considerations

For larger-scale synthesis, additional factors must be considered:

  • Heat management during exothermic alkylation reactions

  • Enhanced solvent recovery systems

  • Implementation of continuous flow processes for improved efficiency

  • Stringent quality control measures for consistent purity

Chemical Reactivity and Transformation

Characteristic Reactions

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can participate in various chemical transformations:

Nucleophilic Substitution

The bromine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols), enabling further functionalization of the molecule.

Dehydrohalogenation

Under strong basic conditions, elimination reactions can occur, particularly if β-hydrogens are available relative to the bromine atom.

Metal-Catalyzed Coupling

The aryl bromide functionality makes this compound suitable for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

Stability Profile

ConditionStability Assessment
Ambient TemperatureStable for >24 months when stored properly
Acidic Media (pH 2-5)Highly stable
Basic Media (pH 8-10)Moderate stability; ether linkage may hydrolyze
Oxidative ConditionsLimited stability; susceptible to oxidation
Light ExposurePhotostable under normal laboratory lighting

Biological Activity and Applications

Pharmacological Properties

Based on its structural features, 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride likely possesses several biological activities:

Neurotransmitter Modulation

Similar piperidine derivatives have shown interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. The positioning of the substituent at the 3-position of the piperidine ring may confer unique receptor binding profiles compared to 2-substituted analogs.

Antimicrobial Activity

The bromobenzyl moiety can enhance antimicrobial properties, making this compound a potential candidate for development as an antimicrobial agent. Preliminary studies on related compounds suggest activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships

The biological activity of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is influenced by several structural features:

Structural ElementEffect on Biological Activity
Bromine at meta positionEnhanced lipophilicity and potential halogen bonding with target proteins
Piperidine ringProvides basic nitrogen for interaction with acidic binding sites
3-position substitutionAltered spatial orientation compared to 2-substituted analogs, potentially affecting receptor selectivity
Ethoxy linkerProvides conformational flexibility for optimal binding to biological targets

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for analyzing this compound:

HPLC ParameterRecommended Conditions
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:Water (65:35) with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeApproximately 7.5 minutes

Comparative Analysis with Related Compounds

Structural Analogs

Comparison with structurally related compounds provides insights into the unique properties of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:

CompoundKey Structural DifferenceEffect on Properties
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochlorideSubstitution at position 2 vs. 3Different spatial orientation affecting receptor binding profiles
3-[(3-Bromobenzyl)oxy]piperidine hydrochlorideAbsence of ethyl linkerReduced conformational flexibility and altered lipophilicity
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochlorideBromine at para vs. meta positionDifferent electronic distribution affecting reactivity and binding

Activity Comparison

The position of substitution on the piperidine ring significantly affects biological activity:

CompoundNeurotransmitter InteractionAntimicrobial ActivityCytotoxicity
3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochlorideModerate affinity for dopamine receptorsBroad-spectrum activityLow to moderate
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochlorideHigh affinity for serotonin receptorsLimited spectrum activityLow
3-[(3-Bromobenzyl)oxy]piperidine hydrochlorideLow receptor affinityModerate activityMinimal
ParameterAssessment
Acute Oral ToxicityLD50 > 500 mg/kg (estimated, based on similar compounds)
Skin IrritationMild to moderate irritant
Eye IrritationModerate irritant
MutagenicityNo significant mutagenic potential identified
SensitizationLow potential for skin sensitization

Research Directions and Future Prospects

Current Research Focus

Current research on piperidine derivatives like 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is primarily focused on:

  • Development of more selective neurotransmitter modulators

  • Exploration of antimicrobial applications against resistant strains

  • Investigation of anti-inflammatory and analgesic properties

  • Structure optimization for improved pharmacokinetic profiles

Emerging Applications

Several novel applications are being explored:

  • Potential use as PET imaging agents when conjugated with radioactive isotopes

  • Applications in drug delivery systems

  • Development as agrochemical agents

  • Utilization as chiral catalysts in asymmetric synthesis

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